5-(4-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine
Overview
Description
5-(4-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound that features a pyrimidine ring substituted with a 4-BOC-aminophenyl group and two hydroxyl groups at the 2 and 4 positions The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the 4-BOC-aminophenyl group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for coupling reactions. The BOC protection is usually achieved using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The BOC group can be removed to reveal the free amine, which can then interact with active sites on enzymes or receptors, leading to inhibition or activation of their function. The hydroxyl groups can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BOC-Aminophenyl)-2-methoxyphenol
- 5-(4-BOC-Aminophenyl)-3-methylphenol
Uniqueness
5-(4-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of both hydroxyl groups on the pyrimidine ring, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different fields of research and applications.
Properties
IUPAC Name |
tert-butyl N-[4-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)17-10-6-4-9(5-7-10)11-8-16-13(20)18-12(11)19/h4-8H,1-3H3,(H,17,21)(H2,16,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTUJVRGSSVYCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101115817 | |
Record name | Carbamic acid, N-[4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-08-8 | |
Record name | Carbamic acid, N-[4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261904-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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